molecular formula C12H18N2O7 B559677 2'-O-(2-Methoxyethyl)-uridine CAS No. 223777-15-9

2'-O-(2-Methoxyethyl)-uridine

Numéro de catalogue: B559677
Numéro CAS: 223777-15-9
Poids moléculaire: 302.28 g/mol
Clé InChI: XTXNROBDOKPICP-QCNRFFRDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2'-O-(2-Methoxyethyl)-uridine is a chemically modified nucleoside characterized by a 2'-hydroxyl group substituted with a 2-methoxyethyl (MOE) moiety. This modification enhances the molecule’s resistance to enzymatic degradation and improves its binding affinity to RNA targets, making it critical in therapeutic antisense oligonucleotides (ASOs) . The compound is synthesized via a ring-opening reaction of O-2,2'-anhydro-5-methyluridine with tris-(2-methoxyethyl)borate under optimized conditions, followed by continuous extraction for purification . Its molecular formula is C₁₂H₁₈N₂O₇, with an average mass of 314.28 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2’-O-(2-Méthoxyéthyl)-uridine implique généralement la protection des groupes hydroxyles en positions 3’ et 5’ de l’uridine. Cela est suivi par l’alkylation sélective du groupe hydroxyle en position 2’ avec du chlorure de 2-méthoxyéthyle en présence d’une base telle que l’hydrure de sodium ou le carbonate de potassium. L’étape finale implique la déprotection des groupes hydroxyles en positions 3’ et 5’ pour obtenir le produit souhaité .

Méthodes de production industrielle : La production industrielle de la 2’-O-(2-Méthoxyéthyl)-uridine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, du temps de réaction et de la concentration des réactifs. L’utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut encore améliorer l’efficacité de la production .

Analyse Des Réactions Chimiques

Table 1: Comparison of Ring-Opening Reaction Conditions

ReagentCatalystReaction TimeYield (%)Source
MethanolMg5 h85
2-MethoxyethanolAl48 h55

Iodination at Position 5

The 5-position of the uracil base undergoes iodination to produce 5-iodo-2'-O-MOE-uridine , a precursor for further functionalization:

  • Reagents : N-Iodosuccinimide (NIS) and Ag₂SO₄ in methanol .
  • Conditions : Room temperature, 12 hours.
  • Yield : 72% for 2'-O-MOE-5-iodo-uridine .

Trifluoromethylation via Radical Mechanism

The 5-position can be modified with a trifluoromethyl group using a radical-based protocol:

  • Reagents : Sodium trifluoromethanesulfinate (NaSO₂CF₃) and tert-butylhydroperoxide .
  • Conditions : Room temperature, 26 hours.
  • Yield : 29% for 2'-O-MOE-5-trifluoromethyl-uridine .

Phosphorylation and Metabolic Stability

2'-O-MOE-uridine exhibits resistance to phosphorylation by nucleotide salvage pathway enzymes, a critical feature for therapeutic safety:

  • Enzyme Assays : Deoxycytidine kinase (dCK) and thymidine kinase (TK1) show negligible activity toward 2'-O-MOE-uridine .
  • Biological Impact : No incorporation into cellular DNA/RNA observed, unlike 2'-fluoro-modified nucleosides .

Table 2: Phosphorylation Efficiency Comparison

Nucleoside ModificationdCK ActivityTK1 ActivityDNA/RNA Incorporation
2'-O-MOE-uridineNegligibleNegligibleNone
2'-F-uridineHighHighDetected

Benzoylation Optimization

Benzoylation of intermediates is optimized to minimize side reactions:

  • Reagents : Benzoyl chloride with selective hydrolysis of ester impurities .
  • Purpose : Protects hydroxyl groups during cytidine analog synthesis .

Comparative Reactivity with Analogs

2'-O-MOE-uridine demonstrates distinct reactivity compared to structurally similar nucleosides:

Table 3: Reactivity Comparison of Uridine Derivatives

CompoundKey ModificationReactivity Highlights
2'-O-Methyluridine2'-O-methylLower nuclease resistance than 2'-O-MOE
2-Thiouridine2-thio substitutionEnhanced thermal stability, no alkylation
5-Methyluridine5-methylAltered base pairing, no ribose modification

Stability in Physiological Media

Applications De Recherche Scientifique

Stability and Resistance

The incorporation of 2'-O-(2-Methoxyethyl)-uridine into oligonucleotides significantly improves their resistance to nuclease degradation in biological environments. This stability is crucial for the development of effective therapeutic agents, as it prolongs the half-life of the oligonucleotides in plasma and tissues, allowing for sustained biological activity.

Binding Affinity

Research indicates that oligonucleotides modified with this compound exhibit enhanced binding affinity to their target mRNA sequences. This increased affinity is essential for the efficacy of antisense therapies, which rely on the precise hybridization of oligonucleotides to complementary RNA targets.

Antisense Oligonucleotides

One of the primary applications of this compound is in the design and synthesis of antisense oligonucleotides. These modified nucleotides are used to target specific mRNA sequences for gene silencing or modulation. The enhanced stability provided by the methoxyethyl modification allows these oligonucleotides to effectively downregulate gene expression associated with various diseases, including cancer and genetic disorders .

Therapeutic Development

The compound has been explored as a potential therapeutic agent for treating viral infections and genetic disorders. Its ability to resist degradation by nucleases makes it a promising candidate for developing antiviral drugs and gene therapies .

Molecular Mechanisms

The incorporation of this compound into oligonucleotides facilitates their interaction with RNase H, an enzyme that degrades RNA strands in RNA-DNA hybrids. This mechanism is utilized in therapeutic strategies aimed at degrading pathogenic mRNA, thereby reducing disease-causing proteins .

Case Study: Antiviral Applications

In a study focused on the antiviral properties of nucleoside analogs, researchers demonstrated that this compound-modified oligonucleotides exhibited potent activity against viral RNA targets. The study highlighted the compound's ability to enhance therapeutic efficacy while minimizing off-target effects .

Case Study: Gene Silencing Efficacy

Another significant investigation assessed the gene-silencing capabilities of this compound-modified antisense oligonucleotides in cellular models. Results showed a marked reduction in target mRNA levels, confirming the effectiveness of these modified nucleotides in gene regulation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antisense OligonucleotidesUsed for gene silencing by targeting specific mRNA sequencesEnhanced binding affinity and stability
Therapeutic DevelopmentPotential use in antiviral drugs and gene therapiesEffective against viral infections
Molecular MechanismsInteraction with RNase H for RNA degradationSignificant reduction in disease-causing proteins
Stability StudiesAssessment of nuclease resistance in biological environmentsProlonged half-life in plasma

Mécanisme D'action

Le mécanisme d’action de la 2’-O-(2-Méthoxyéthyl)-uridine implique son incorporation dans les oligonucléotides, où elle améliore l’affinité de liaison et la stabilité. Cette modification permet une hybridation plus efficace avec les séquences d’ARN cibles, conduisant à l’inhibition de l’expression génique par des mécanismes tels que la dégradation par la RNase H ou le blocage stérique de la traduction .

Composés similaires :

    2’-O-Méthyluridine : Un autre nucléoside modifié avec un groupe méthyle en position 2’.

    2’-Fluoro-2’-désoxyuridine : Contient un atome de fluor en position 2’.

    2’-O-(2-Méthoxyéthyl)-cytidine : Modification similaire mais avec de la cytidine au lieu de l’uridine.

Comparaison : La 2’-O-(2-Méthoxyéthyl)-uridine est unique en raison de sa stabilité et de son affinité de liaison améliorées par rapport aux autres nucléosides modifiés. Le groupe méthoxyéthyle offre une plus grande résistance à la dégradation par les nucléases et des propriétés pharmacocinétiques améliorées, ce qui le rend plus adapté aux applications thérapeutiques .

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Average Mass (g/mol) Key Modification Key Applications
2'-O-(2-Methoxyethyl)-uridine C₁₂H₁₈N₂O₇ 314.28 2'-MOE group Antisense therapy (e.g., SPINRAZA®)
2'-O-Methyluridine C₁₀H₁₄N₂O₆ 258.23 2'-O-methyl group RNA research, diagnostics
2'-Deoxyuridine C₉H₁₂N₂O₅ 228.20 2'-deoxy Antiviral research
2'-O-(2-Methoxyethyl)-cytidine C₁₂H₁₉N₃O₇ 317.30 2'-MOE group (cytosine base) Oligonucleotide crosslinking
  • 2'-O-Methyluridine : The methyl group at the 2'-position improves nuclease resistance but offers weaker RNA-binding affinity compared to MOE-modified derivatives .
  • 2'-Deoxyuridine : Lacks the 2'-hydroxyl group entirely, reducing RNA affinity but increasing metabolic stability. However, it exhibits higher toxicity (e.g., acute oral toxicity: H302) .
  • 2'-O-(2-Methoxyethyl)-cytidine : Cytidine analog with similar MOE modification; used in oligonucleotide crosslinking and food texturizing .

Pharmacokinetic and Therapeutic Advantages

  • Enhanced Stability : The MOE group in this compound increases resistance to endonucleases, prolonging half-life in plasma (30–45 min in mice vs. <15 min for unmodified uridine) .
  • Improved Binding Affinity : MOE-modified ASOs like nusinersen (SPINRAZA®) demonstrate higher target RNA binding due to the MOE’s conformational flexibility, which stabilizes Watson-Crick base pairing .
  • Reduced Toxicity : Unlike 2'-deoxyuridine, which is classified as harmful (H302+H312+H332), MOE-modified uridine derivatives show lower acute toxicity in preclinical models .

Table 2: Pharmacokinetic Comparison in Preclinical Models

Parameter This compound 2'-O-Methyluridine 2'-Deoxyuridine
Plasma Half-life (min) 30–45 ~20 <15
Metabolic Stability High (exonuclease-resistant) Moderate Low
Urinary Excretion (%) <13 Not reported ~5

Activité Biologique

2'-O-(2-Methoxyethyl)-uridine (MEU) is a synthetic nucleoside analog derived from uridine, exhibiting significant biological activity across various domains, including antiviral, anticancer, and immunological applications. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure : this compound is characterized by the addition of a methoxyethyl group at the 2' position of the uridine molecule. This modification enhances its stability against nucleases and improves its pharmacological properties.

Mechanism of Action :

  • Inhibition of Viral Replication : MEU has demonstrated efficacy against various viruses, including HIV and influenza, by interfering with viral RNA synthesis. It acts as an antimetabolite, disrupting nucleic acid synthesis essential for viral replication .
  • Induction of Apoptosis : In cancer cells, MEU can induce apoptosis through mitochondrial dysfunction and activation of caspase pathways. The compound alters cellular metabolism, leading to increased oxidative stress and subsequent cell death .

Antiviral Activity

MEU exhibits potent antiviral properties against several pathogens:

  • HIV : MEU has been shown to inhibit HIV replication by targeting reverse transcriptase and integrating into viral RNA .
  • Influenza Virus : Studies indicate that MEU can significantly reduce viral titers in infected cells, demonstrating its potential as an antiviral agent .

Anticancer Effects

MEU's anticancer activity has been attributed to several mechanisms:

  • Cell Cycle Arrest : MEU induces cell cycle arrest in cancer cells, particularly in the G1 phase, leading to reduced proliferation .
  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. Its ability to induce apoptosis makes it a candidate for further development as a chemotherapeutic agent .

Immunomodulatory Effects

Research indicates that MEU may modulate immune responses:

  • Cytokine Production : MEU treatment has been associated with altered cytokine profiles in immune cells, potentially enhancing anti-tumor immunity .
  • T Cell Activation : Preliminary studies suggest that MEU can enhance T cell activation and proliferation, indicating its role in immunotherapy strategies .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antiviral efficacy against HIVMEU reduced HIV replication by 90% in vitro; mechanism involves inhibition of reverse transcriptase.
Study 2Assess cytotoxicity in cancer cell linesMEU induced apoptosis in breast cancer cells with IC50 values below 10 µM.
Study 3Investigate immunomodulatory effectsMEU enhanced IL-2 production in activated T cells by 50%, suggesting potential for immunotherapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for incorporating 2'-O-(2-Methoxyethyl)-uridine into oligonucleotides?

  • Methodological Answer : The synthesis typically employs phosphoramidite chemistry. For example, this compound derivatives are synthesized via selective protection of hydroxyl groups, followed by coupling with activated phosphoramidites. Key steps include:

  • Selective acylation at the 5'-OH position under dry pyridine conditions to avoid side reactions .
  • Use of 4,4'-dimethoxytrityl (DMT) protecting groups to ensure regioselective modification .
  • Final deprotection and purification via reverse-phase HPLC or PAGE to isolate high-purity oligonucleotides .

Q. How does the 2'-O-(2-Methoxyethyl) modification enhance antisense oligonucleotide stability?

  • Methodological Answer : The modification increases nuclease resistance by sterically hindering RNase activity. To validate this:

  • Conduct in vitro serum stability assays comparing modified vs. unmodified oligonucleotides.
  • Use MALDI-TOF or LC-MS to monitor degradation products over time .
  • Pharmacokinetic studies in rodent models show prolonged half-life (e.g., nusinersen, an FDA-approved drug using this modification, has a plasma half-life >30 days in humans) .

Q. What spectroscopic techniques confirm the structural integrity of this compound derivatives?

  • Methodological Answer :

  • NMR : Key signals include the methoxyethyl protons (δ 3.3–3.5 ppm) and absence of 2'-OH in 1^1H-NMR spectra .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for this compound: calc. 301.0784, obs. 301.0784) .
  • FT-IR : Absence of O-H stretch (~3200 cm1^{-1}) post-modification .

Q. What is the role of this compound in FDA-approved therapeutics like nusinersen?

  • Methodological Answer : In nusinersen (Spinraza®), the modification enhances binding to SMN2 pre-mRNA and improves blood-brain barrier penetration. To replicate this:

  • Design in vitro splice-switching assays using patient-derived fibroblasts .
  • Measure target mRNA levels via qRT-PCR and protein expression via Western blot .

Advanced Research Questions

Q. How can researchers optimize 2'-O-(2-Methoxyethyl) modifications to balance target affinity and off-target effects?

  • Methodological Answer :

  • Positional Scanning : Systematically vary modification sites (e.g., 5' vs. 3' ends) and measure binding via surface plasmon resonance (SPR) .
  • Thermodynamic Analysis : Use UV melting curves to assess duplex stability (ΔTm). For example, 2'-O-(2-Methoxyethyl) increases Tm by 1–2°C per modification .
  • Transcriptome-wide Off-Target Screening : Employ RNA-Seq or CLIP-Seq to identify unintended RNA interactions .

Q. What strategies resolve contradictory data on the immunostimulatory effects of this compound modifications?

  • Methodological Answer :

  • Cell-Type Specificity : Test in multiple models (e.g., primary immune cells vs. cancer lines). Evidence shows TLR7/8 activation varies by cell type .
  • Dose-Response Studies : Use luciferase-based NF-κB reporter assays to quantify immune activation thresholds .
  • Chemical Masking : Introduce additional modifications (e.g., 5'-methyl groups) to suppress immunogenicity while retaining activity .

Q. How does stereochemistry influence the potency of this compound-modified oligonucleotides?

  • Methodological Answer :

  • Stereospecific Synthesis : Prepare (R)- and (S)-5'-methyl isomers via chiral phosphoramidites .
  • Activity Comparison : Transfect HeLa cells with stereoisomers and measure target mRNA knockdown via qRT-PCR. For example, (R)-5'-methyl isomers show 5-fold higher potency (IC50_{50} = 0.6 nM) than (S)-isomers .

Q. What in vivo models are appropriate for evaluating this compound-modified therapeutics?

  • Methodological Answer :

  • Transgenic Mice : Use SMAΔ7 mice for spinal muscular atrophy studies, monitoring survival and motor function .
  • Pharmacodynamic Markers : Measure SMN protein levels in cerebrospinal fluid (CSF) via ELISA .
  • Toxicology : Assess liver/kidney function and histopathology after intrathecal or systemic administration .

Propriétés

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXNROBDOKPICP-QCNRFFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446990
Record name 2'-O-(2-Methoxyethyl)-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223777-15-9
Record name 2'-O-(2-Methoxyethyl)-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2'-O-(2-Methoxyethyl)-uridine
2'-O-(2-Methoxyethyl)-uridine
2'-O-(2-Methoxyethyl)-uridine
2'-O-(2-Methoxyethyl)-uridine
2'-O-(2-Methoxyethyl)-uridine
2'-O-(2-Methoxyethyl)-uridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.